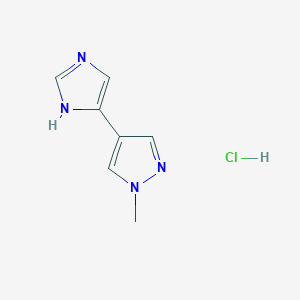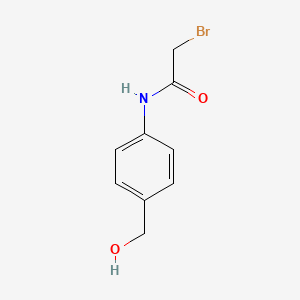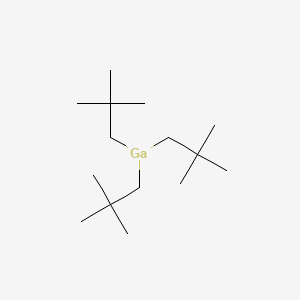
7-iodo-1,6-dimethylindazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-iodo-1,6-dimethylindazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-1,6-dimethylindazol-3-amine typically involves the iodination of 1,6-dimethyl-1H-indazole-3-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-iodo-1,6-dimethylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1,6-dimethyl-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-iodo-1,6-dimethylindazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-iodo-1,6-dimethylindazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. For example, it may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating the immune response and exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-dimethyl-1H-indazole-3-amine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
7-bromo-1,6-dimethyl-1H-indazole-3-amine: Similar structure with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for research and development .
Eigenschaften
Molekularformel |
C9H10IN3 |
|---|---|
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
7-iodo-1,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)13(2)12-9(6)11/h3-4H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
ZQMGBTXNMKPCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=NN2C)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine](/img/structure/B8631051.png)










